molecular formula C11H22N2O3S B2428386 Tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate CAS No. 1934513-55-9

Tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate

Cat. No.: B2428386
CAS No.: 1934513-55-9
M. Wt: 262.37
InChI Key: VQVKCQUIZRJDBV-UHFFFAOYSA-N
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Description

tert-Butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate ( 1934513-55-9 , MFCD29060362 ) is a high-purity piperidine derivative offered at 95% purity . This specialized chemical features a sulfoximine group, a sulfur-based functional group where the sulfur atom is bonded to an imino group and a methyl group and is doubly bonded to an oxygen atom. This unique structure, combined with the tert-butoxycarbonyl (Boc) protecting group, makes it a valuable synthetic intermediate for researchers in medicinal chemistry and drug discovery. The Boc protecting group is a standard in organic synthesis for protecting amine functionalities, allowing for selective reactions at other sites on the molecule before being removed under mild acidic conditions. The primary value of this compound lies in its application as a building block for the synthesis of more complex molecules. Its structure suggests potential use in creating compound libraries for high-throughput screening or in the development of targeted pharmaceuticals, particularly where the sulfoximine moiety can be used to modulate the physicochemical properties or metabolic stability of a drug candidate. Piperidine scaffolds are fundamental structural elements found in a wide range of bioactive molecules and approved pharmaceuticals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

tert-butyl 4-(methylsulfonimidoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-7-5-9(6-8-13)17(4,12)15/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVKCQUIZRJDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934513-55-9
Record name tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with a suitable sulfinylating agent, such as methylsulfinyl chloride, under controlled conditions to introduce the imino(methyl)oxo-lambda6-sulfanyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods involving the reaction of tert-butyl piperidine derivatives with sulfur-containing reagents. The chemical structure features a piperidine ring substituted with an imino group and a sulfanyl moiety, which is critical for its activity.

Key Synthesis Pathways

  • One-Pot Synthesis : A straightforward one-pot method has been developed, allowing for high yields of tert-butyl piperidine derivatives. This method enhances the efficiency of synthesizing compounds with similar structures, promoting further exploration of their biological activities .
  • Reactivity with Electrophiles : The presence of the imino and sulfanyl groups makes this compound reactive towards electrophiles, which can be exploited in further synthetic modifications to enhance its pharmacological properties .

Pharmacological Potential

The unique structure of tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate suggests several potential pharmacological applications:

  • Antidiabetic Agents : Recent studies have indicated that compounds with similar structural motifs may act as agonists for GPR119, a receptor involved in glucose metabolism and insulin secretion. This suggests that this compound could be explored for its potential in treating type 2 diabetes mellitus .
  • Anti-inflammatory Properties : Compounds containing sulfanyl groups have shown anti-inflammatory effects in various studies. The mechanism often involves modulation of inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases .

Case Studies

  • GPR119 Agonism : A study demonstrated that derivatives similar to this compound exhibited significant binding affinity to GPR119 receptors, leading to increased GLP-1 secretion and enhanced insulin sensitivity in vitro .
  • Synthetic Versatility : The ability to modify the piperidine core has been showcased in various studies where different substituents were introduced to enhance biological activity or selectivity against specific targets. This versatility positions the compound as a valuable scaffold in drug development .

Mechanism of Action

The mechanism of action of tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The imino(methyl)oxo-lambda6-sulfanyl group can interact with biological molecules, leading to various biochemical effects. These interactions may involve the inhibition of enzymes, modulation of signaling pathways, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Tert-butyl 4-(S-methylsulfonimidoyl)piperidine-1-carboxylate
  • Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate is unique due to its specific imino(methyl)oxo-lambda6-sulfanyl group, which imparts distinct chemical and biological properties

Biological Activity

Tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate (CAS No. 1934513-55-9) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₂₂N₂O₃S
  • Molecular Weight : 250.37 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and an imino group linked to a sulfur atom.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • NLRP3 Inflammasome Inhibition : Preliminary studies indicate that compounds similar to this structure can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Inhibition of this pathway may lead to reduced release of pro-inflammatory cytokines such as IL-1β .
  • Antioxidant Properties : The presence of the sulfur atom in the structure suggests potential antioxidant activity, which could mitigate oxidative stress in cells, contributing to overall cellular health and reducing inflammation.

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety of this compound:

  • In Vitro Studies : In vitro assays demonstrated that compounds with similar structures can significantly reduce IL-1β release in LPS/ATP-stimulated human macrophages, indicating anti-inflammatory potential .
  • Dose-Response Relationships : A study reported that at concentrations ranging from 0.1 to 50 µM, certain derivatives showed a concentration-dependent inhibition of pyroptosis (cell death associated with inflammation), suggesting that the compound may be effective at specific dosage ranges .

Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers synthesized several derivatives based on the piperidine framework and tested their effects on macrophage activation. The results indicated that the compound could inhibit pyroptotic cell death by approximately 35% at optimal concentrations, alongside a significant reduction in IL-1β secretion (up to 21%) at higher doses .

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications to the piperidine ring and substituents significantly affected biological activity. For instance, altering the electrophilic character of the molecule led to varying degrees of anti-inflammatory effects, with some derivatives maintaining substantial activity while others became inactive .

Data Tables

CompoundIL-1β Inhibition (%)Pyroptosis Inhibition (%)Concentration (µM)
Compound A19.4 ± 0.424.9 ± 6.310
Compound B20.3 ± 1.339.2 ± 6.650
Compound C18–21~35Variable

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitutions and click chemistry. For example, tert-butyl piperidine intermediates can be functionalized via sulfonylation or coupling with thiol-containing reagents under anhydrous conditions. Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of sulfonylating agents) and using catalysts like Cu(I) for triazole formation (click chemistry) can improve yields . Purification via silica gel chromatography with gradients of ethyl acetate/hexane is common. Monitoring reaction progress with TLC or LC-MS ensures intermediate stability .

Q. How should researchers handle discrepancies in toxicity classifications across safety data sheets (SDS) for this compound?

  • Methodology : Cross-reference SDS from multiple suppliers (e.g., Key Organics vs. Aladdin Scientific) and prioritize studies with GHS classifications (e.g., classifies acute toxicity as Category 4, while reports no hazards). Conduct in vitro cytotoxicity assays (e.g., MTT or Ames tests) to resolve contradictions. Always use NIOSH-certified respirators (P95 or higher) and chemical-resistant gloves (nitrile) during handling .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm piperidine ring substitution patterns and tert-butyl group presence.
  • HRMS for exact mass verification (e.g., molecular ion at m/z 352.47 for C₁₆H₃₀N₂O₂S).
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% for biological assays).
  • FTIR to identify sulfanyl (S-H) and carbonyl (C=O) stretches .

Advanced Research Questions

Q. How can this compound’s stability under varying experimental conditions (e.g., acidic/basic media) be systematically evaluated?

  • Methodology : Perform stress testing by incubating the compound in:

  • pH 2–3 (HCl) and pH 10–11 (NaOH) at 37°C for 24–72 hours.
  • Monitor degradation via LC-MS to identify breakdown products (e.g., tert-butyl cleavage or sulfanyl oxidation). Store at –20°C under argon to prevent hydrolysis .

Q. What strategies are effective for incorporating this compound into PROTACs or other bifunctional molecules?

  • Methodology : Use the piperidine nitrogen as a linker for conjugation. For PROTACs:

  • Couple the tert-butyl group to E3 ligase ligands (e.g., thalidomide analogs) via amide or click chemistry.
  • Attach a target-binding moiety (e.g., kinase inhibitor) to the sulfanyl group. Optimize linker length (6–12 carbons) using molecular docking to ensure ternary complex formation .

Q. How can researchers resolve low solubility issues in aqueous buffers during in vitro assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffer.
  • Micelle formation : Add non-ionic surfactants (e.g., Tween-80) at 0.01–0.1% w/v.
  • Structural modification : Introduce polar groups (e.g., hydroxyls) via synthetic redesign while preserving the sulfanyl-imino core .

Q. What mechanistic insights can be gained from studying this compound’s interaction with cytochrome P450 enzymes?

  • Methodology : Conduct CYP inhibition assays using human liver microsomes. Monitor metabolite formation via LC-MS/MS. Key parameters:

  • IC₅₀ values : Determine potency against CYP3A4/2D6 isoforms.
  • Time-dependent inhibition : Pre-incubate with NADPH to assess mechanism-based inactivation.
  • Compare results with structural analogs to establish SAR for metabolic stability .

Contradiction Analysis & Best Practices

Q. How should conflicting data on acute toxicity (oral/dermal) be addressed in risk assessments?

  • Methodology : Apply the precautionary principle : Assume the highest hazard level (Category 4) until in vivo data (e.g., rodent LD₅₀) are available. Use QSAR models (e.g., OECD Toolbox) to predict toxicity endpoints and validate with zebrafish embryo assays .

Q. What steps ensure reproducibility in multi-step syntheses involving air-sensitive intermediates?

  • Methodology :

  • Conduct reactions under argon/nitrogen using Schlenk lines.
  • Quench intermediates (e.g., azides) with aqueous NaNO₂ to prevent explosive byproducts.
  • Document exact equivalents, reaction times, and purification Rf values .

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